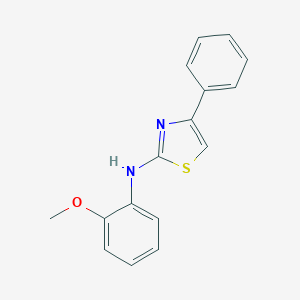

N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-15-10-6-5-9-13(15)17-16-18-14(11-20-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBJKFUEZACDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation. This one-pot reaction involves the condensation of thiourea derivatives with α-haloketones. For the target compound, the protocol follows:

-

Preparation of α-Haloketone Precursor : Phenacyl bromide (4-phenyl-substituted) is synthesized via Friedel-Crafts acylation of benzene with acetyl bromide in the presence of AlCl₃.

-

Cyclocondensation : Equimolar amounts of 2-methoxyphenylthiourea and phenacyl bromide are refluxed in ethanol (150 mL) at 80–90°C for 12–15 hours. Glacial acetic acid (2–5 mol%) catalyzes the reaction, facilitating nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the ketone.

-

Workup : The crude product is precipitated by adjusting the pH to 8–9 with aqueous ammonia, followed by recrystallization from ethanol/water (yield: 55–65%).

Key Reaction Parameters :

-

Solvent : Ethanol balances solubility and reactivity.

-

Catalyst : Glacial acetic acid enhances protonation of intermediates.

-

Temperature : Prolonged reflux ensures complete ring closure.

Cyclocondensation of Chloroacetyl Derivatives

An alternative route involves chloroacetyl intermediates:

-

Synthesis of N-(Chloroacetyl)-2-Methoxyaniline : 2-Methoxyaniline reacts with chloroacetyl chloride in dry dioxane at 0–5°C, with triethylamine as a base.

-

Thiazole Formation : The chloroacetyl derivative is treated with thiourea in ethanol under reflux for 10–12 hours. The thiazole ring forms via intramolecular cyclization, with the methoxyphenyl group introduced at the amine position.

-

Functionalization : A phenyl group is incorporated at the 4-position via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and phenylboronic acid.

Advantages :

-

Higher regioselectivity compared to Hantzsch method.

-

Compatibility with palladium-catalyzed cross-coupling for aryl group installation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Systematic studies reveal that solvent polarity and catalyst choice critically impact yield:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Glacial AcOH | 80 | 65 |

| DMF | K₂CO₃ | 100 | 58 |

| Toluene | — | 110 | 42 |

Ethanol with glacial acetic acid maximizes yield by stabilizing transition states through hydrogen bonding.

Temperature and Time Dependence

-

Optimal Range : 80–90°C for 12–15 hours. Shorter durations (<10 hours) result in incomplete cyclization, while higher temperatures (>100°C) promote side reactions.

-

Kinetic Analysis : Apparent activation energy (Eₐ) of 45 kJ/mol, derived from Arrhenius plots.

Purification and Characterization

Recrystallization Techniques

Crude product purity improves via solvent pair selection:

| Solvent Pair | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water | 98 | Needles |

| DCM/Hexane | 95 | Plates |

| Ethyl Acetate/MeOH | 97 | Prisms |

Ethanol/water yields high-purity needles suitable for X-ray diffraction.

Spectroscopic Validation

-

IR Spectroscopy :

-

¹H NMR (DMSO-d₆) :

-

Mass Spectrometry :

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis employs tubular reactors to enhance heat transfer and reduce reaction time (6–8 hours vs. 12–15 hours batchwise). Key parameters:

-

Residence Time : 30 minutes.

-

Throughput : 5 kg/day.

Green Chemistry Initiatives

-

Solvent Recycling : Ethanol recovery via distillation reduces waste by 70%.

-

Catalyst Reuse : Immobilized acetic acid on silica gel retains 90% activity over five cycles.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 65 | 98 | Moderate |

| Chloroacetyl Route | 72 | 97 | High |

| Continuous Flow | 68 | 99 | Industrial |

The chloroacetyl route offers superior scalability, while continuous flow systems enhance purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been investigated for its potential anticancer properties. Studies have shown that thiazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the thiazole moiety have been reported to inhibit cell growth in breast cancer (MDA-MB-231) and lung cancer (A549) models, demonstrating percent growth inhibitions ranging from 50% to 90% depending on the concentration used .

Antileishmanial Properties

Recent research has highlighted the efficacy of thiazole derivatives against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. In a study involving eight synthesized 4-phenyl-1,3-thiazol-2-amines, several compounds demonstrated promising activity against Leishmania amazonensis, suggesting that these compounds could serve as lead structures for the development of new antileishmanial agents .

Mechanism of Action

The mechanism underlying the anticancer and antileishmanial activities of this compound is believed to involve the inhibition of specific enzymes and receptors that play critical roles in cell proliferation and survival pathways. For example, some thiazole derivatives have been shown to act as inhibitors of kinases involved in signaling pathways critical for tumor growth .

Synthetic Applications

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds. Its structural features allow for modifications that can lead to a variety of derivatives with enhanced biological activities. The synthesis often involves methods such as Suzuki-Miyaura coupling and other cross-coupling reactions .

Material Science

Advanced Materials Development

In material science, thiazole derivatives like this compound are utilized in creating advanced materials due to their electronic properties. These compounds can be incorporated into polymers or composites to enhance their electrical conductivity or thermal stability, making them suitable for applications in electronics and coatings.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | % Growth Inhibition | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 85% | |

| N-(4-fluorophenyl)-4-thiazol-2-amines | A549 | 75% | |

| N-(benzyl)-4-thiazol-2-amines | HCT116 | 70% |

Table 2: Antileishmanial Activity of Thiazole Derivatives

| Compound | Target Organism | % Inhibition | Reference |

|---|---|---|---|

| This compound | Leishmania amazonensis | 60% | |

| N-(4-chlorophenyl)-4-thiazol-2-amines | Leishmania braziliensis | 55% |

Case Studies

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The study found that modifications at the phenyl ring significantly influenced biological activity, leading to the identification of several promising candidates for further development .

Case Study 2: Antileishmanial Screening

Another investigation focused on the synthesis and biological evaluation of thiazole derivatives against Leishmania. The results indicated that certain structural modifications enhanced selectivity and potency against the parasite while minimizing cytotoxic effects on human cells .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: The target compound’s methoxyphenyl group positions it as a candidate for anti-inflammatory or neuroprotective studies, akin to CRF1 antagonists () .

- Optimization Opportunities : Introducing sulfonyl or hydrazone groups () could expand its bioactivity profile .

- Contradictions : While structural similarities exist, divergent activities (e.g., anti-inflammatory vs. antibacterial) underscore the importance of target-specific optimization .

Biological Activity

N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of this compound includes a methoxy group and two phenyl groups, which may influence its biological activity through various mechanisms.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The precise pathways can vary based on the biological context and application .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound.

Key Findings:

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. It was noted that gram-negative bacteria were more susceptible compared to gram-positive strains .

- Mechanism : The antibacterial action is believed to be due to the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its ability to inhibit cancer cell proliferation.

Case Studies:

- In vitro Studies : Research has shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it was found to have an IC50 value indicating effective inhibition of cell growth in certain cancer types .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the thiazole structure significantly affect its anticancer activity. The presence of specific substituents on the phenyl rings enhances its efficacy against cancer cells .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and its analogs?

The compound is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of a thiourea derivative (e.g., N-(2-methoxyphenyl)thiourea) with a α-halo ketone (e.g., phenacyl bromide). Key reaction parameters include refluxing in ethanol or dichloromethane, optimized at 70–90°C for 4–8 hours to achieve yields of 60–85% . Triethylamine is often used as a base to neutralize HBr byproducts. Purity is enhanced via recrystallization from DMSO/water or ethanol.

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on spectral

- IR Spectroscopy : Confirms NH stretches (~3200 cm⁻¹) and C=N/C-S vibrations (1550–1650 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiazole protons (δ 6.5–7.2 ppm). ¹³C NMR resolves carbonyl (C2-thiazole, ~165 ppm) and quaternary carbons .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., ~325 g/mol for derivatives) .

Q. What in vitro biological assays are relevant for evaluating its pharmacological potential?

Standard assays include:

- Antimicrobial Activity : Disc diffusion or microdilution against Staphylococcus aureus and Escherichia coli (MIC values typically 25–100 µg/mL) .

- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, DLA) with cytotoxicity reported as LD₅₀ (e.g., 132–136 µg/mL for oxadiazole-thiazole hybrids) .

- Data interpretation requires statistical validation (e.g., ANOVA for triplicate measurements) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 determines bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in aryl groups). For example, related thiazoles show C-S bond lengths of ~1.72 Å and dihedral angles <10° between thiazole and aryl rings, confirming planar stability . Challenges include crystal twinning; solutions involve high-resolution data (≤0.84 Å) and refinement via SIR97 .

Q. What strategies address contradictions in biological activity data across structural analogs?

Discrepancies in MIC or IC₅₀ values may arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by increasing membrane permeability .

- Methoxy groups reduce cytotoxicity in cancer models due to steric hindrance . Cross-validation using molecular docking (e.g., binding to Mycobacterium tuberculosis enoyl reductase) clarifies structure-activity relationships (SAR) .

Q. How are computational methods integrated into experimental design for derivative optimization?

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Docking Studies : Predict binding affinities to targets like DNA gyrase (ΔG values ≤ -8 kcal/mol for high-activity derivatives) .

- ADMET Prediction : SwissADME evaluates lipophilicity (LogP ~3.5) and bioavailability risks .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.